

# Application Notes and Protocols: Piflufolastat F 18 in Metastatic Castrate-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Piflufolastat** F 18 (also known as <sup>18</sup>F-DCFPyL and marketed as PYLARIFY®) is a radioactive diagnostic agent approved for positron emission tomography (PET) imaging of prostate-specific membrane antigen (PSMA)-positive lesions in men with prostate cancer.[1][2] This document provides detailed application notes and protocols for the use of **Piflufolastat** F 18 in the context of metastatic castrate-resistant prostate cancer (mCRPC), summarizing key clinical data and experimental procedures.

#### **Mechanism of Action**

**Piflufolastat** F 18 is a small molecule that binds with high affinity to Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is significantly overexpressed in the majority of prostate cancer cells, including those in metastatic and castrate-resistant states.[3] [4][5] The fluorine-18 (18F) radioisotope is a positron emitter, which allows for PET imaging to detect and localize PSMA-positive cancerous tissues throughout the body.[6]

# **Clinical Applications in mCRPC**

The primary application of **Piflufolastat** F 18 PET/CT in patients with mCRPC is for the detection and localization of metastatic disease, which is crucial for staging and restaging, and



for guiding therapeutic decisions.[7] Clinical data has demonstrated its utility in identifying occult metastatic disease not detected by conventional imaging methods.[8]

### **Impact on Clinical Decision-Making**

Retrospective studies have shown that the integration of **Piflufolastat** F 18 PET imaging has a significant impact on the management of patients with prostate cancer. In a study of patients with known metastatic disease, 23.1% had their treatment plans adjusted following a PSMA PET scan.[7][9] For patients with biochemical recurrence, 33.9% experienced a change in their treatment plan.[7][9]

# **Quantitative Data from Clinical Trials**

The approval of **Piflufolastat** F 18 was supported by data from the pivotal Phase 3 OSPREY and CONDOR trials.[2][8]

| OSPREY Trial (Cohort B - Suspected Recurrent/Metastatic Disease) |         |
|------------------------------------------------------------------|---------|
| Metric                                                           | Value   |
| Sensitivity                                                      | 93-99%  |
| Specificity                                                      | 82-100% |
| Positive Predictive Value (PPV)                                  | 88-100% |
| Negative Predictive Value (NPV)                                  | 88-99%  |
| Reference:                                                       | [2][10] |



| CONDOR Trial (Biochemically Recurrent Prostate Cancer) |               |
|--------------------------------------------------------|---------------|
| Metric                                                 | Value         |
| Correct Localization Rate (CLR)                        | 84.8% - 87.0% |
| Positive Predictive Value (PPV)                        | 92.9% - 93.3% |
| Patients with Change in Intended Management            | 63.9%         |
| Reference:                                             | [8][11]       |

# **Experimental Protocols**Patient Preparation

- Hydration: Patients should be well-hydrated prior to administration of Piflufolastat F 18 and are encouraged to drink water to reduce radiation exposure.[12]
- Fasting: No fasting is required before the injection.[12]
- Androgen Deprivation Therapy (ADT): Concurrent hormone therapy does not appear to significantly impact the diagnostic efficacy of Piflufolastat F 18 PET/CT.[13]
- Pre-injection: A large-bore intravenous (IV) catheter should be placed, and its patency confirmed with a saline flush. The patient's height and weight should be recorded.[12]

#### Piflufolastat F 18 Administration

- Dosage: The recommended dose is 333 MBq (9 mCi), with an acceptable range of 296 MBq to 370 MBq (8 mCi to 10 mCi).[14][15]
- Administration: The dose is administered as a single bolus intravenous injection.[14] Use aseptic technique and appropriate radiation shielding.[12]
- Flushing: The injection should be followed by an intravenous flush of 0.9% Sodium Chloride Injection, USP.[12]

# **PET/CT Image Acquisition**



- Uptake Time: Image acquisition should begin approximately 60 minutes after the injection of Piflufolastat F 18.[14] Starting imaging more than 90 minutes post-injection may negatively affect performance.[14]
- Patient Voiding: The patient should void immediately before the scan to improve image quality.[12]
- Positioning: The patient is positioned supine with their arms raised above their head.[12]
- Scanning Range: The scan should cover the area from mid-thigh to the vertex of the skull.
   [14]
- CT Scan: A low-dose, non-contrast CT scan is acquired for attenuation correction and anatomical localization.[12]

#### **Visualizations**

Piflufolastat F 18

Binds to

Prostate Cancer Cell Membrane

PSMA

Enables

PET Imaging

**Positron Emission Detection** 

Simplified Piflufolastat F 18 Mechanism of Action



Check Availability & Pricing

Click to download full resolution via product page

Caption: Piflufolastat F 18 binds to PSMA on prostate cancer cells, enabling PET detection.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Piflufolastat f 18 (intravenous route) Side effects & uses Mayo Clinic [mayoclinic.org]
- 2. FDA Approves Piflufolastat F-18 Injection for the Detection of Metastatic or Recurrent Prostate Cancer The ASCO Post [ascopost.com]



- 3. Piflufolastat F-18 (18F-DCFPyL) for PSMA PET imaging in prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. piflufolastat F-18 [drugcentral.org]
- 7. Impact of piflufolastat F-18 PSMA PET imaging on clinical decision-making in prostate cancer across disease states: A retrospective review PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. onclive.com [onclive.com]
- 12. Learn How to Use PYLARIFY® Dosing & Administration [pylarify.com]
- 13. diagnosticimaging.com [diagnosticimaging.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. urologytimes.com [urologytimes.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Piflufolastat F 18 in Metastatic Castrate-Resistant Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606989#applications-of-piflufolastat-in-metastatic-castrate-resistant-prostate-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com